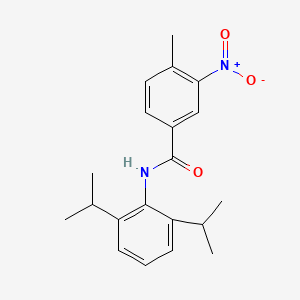

![molecular formula C12H15N5O3 B5526433 2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide" often involves multi-step reactions, including the use of various catalysts and reaction conditions to achieve the desired functionalization and molecular architecture. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involved the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is often characterized by single-crystal X-ray diffraction, revealing intricate details about the molecular conformation, hydrogen bonding, and intermolecular interactions. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed diverse conformations and hydrogen bonding patterns in their crystal structures (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, leading to various chemical reactions. For example, the replacement of the methoxyamino H atom with a methyl group resulted in significant changes in hydrogen bonding and molecular packing (Camerman et al., 2005). This demonstrates the impact of slight modifications on the chemical properties and reactivity of these molecules.

Scientific Research Applications

Anticonvulsant Activities

Research on compounds structurally similar to "2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide" has revealed potential anticonvulsant activities. Specifically, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have identified molecular features likely responsible for their anticonvulsant effects. These features include the presence of specific O atoms and a phenyl group, which have been compared stereochemically with phenytoin, a well-known anticonvulsant (Camerman et al., 2005).

Anticancer and Antimicrobial Activity

Compounds with the 1,2,4-triazolo moiety have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines showed inhibition activity against HCT 116 cancer cell line and were screened for antimicrobial activities, highlighting the potential of triazolo-based compounds in developing new therapeutic agents (Kumar et al., 2019).

Antibacterial/Antifungal Agents

Triazole-derived Schiff bases have been prepared and complexed with various metal ions, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that modifications incorporating the triazole moiety can impart or enhance antimicrobial properties in chemical compounds (Sumrra et al., 2017).

Modulation of Transporters and Trace Amine Activity

Research on modafinil, a compound with the functional group "acetamide" like in the queried compound, shows that it occupies dopamine and norepinephrine transporters in vivo and modulates these transporters and trace amine activity in vitro. This indicates the potential of acetamide derivatives in modulating neurotransmitter systems for therapeutic applications (Madras et al., 2006).

properties

IUPAC Name |

2-[2-methoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-19-10-4-8(5-14-12-15-7-16-17-12)2-3-9(10)20-6-11(13)18/h2-4,7H,5-6H2,1H3,(H2,13,18)(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJOMGCZMLPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNC2=NC=NN2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

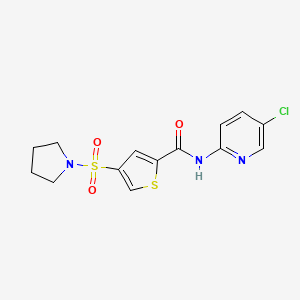

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

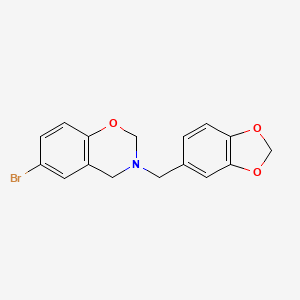

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5526419.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)